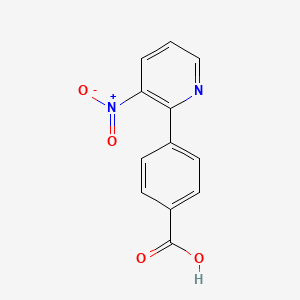

4-(3-Nitropyridin-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-Nitropyridin-2-yl)benzoic acid” is an organic compound with the molecular formula C12H8N2O4 . It has a molecular weight of 244.21 . The IUPAC name for this compound is 4-(3-nitro-2-pyridinyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of “4-(3-Nitropyridin-2-yl)benzoic acid” is represented by the linear formula C12H8N2O4 . The InChI code for this compound is 1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis

The melting point of “4-(3-Nitropyridin-2-yl)benzoic acid” is between 237-239ºC . Unfortunately, the boiling point, density, and other physical and chemical properties are not available in the resources.Scientific Research Applications

Synthesis of Pyridine Derivatives

- Application Summary: 4-Nitropyridine, which can be derived from 4-(3-Nitropyridin-2-yl)benzoic acid, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .

- Methods of Application: The synthesis of 4-nitropyridine involves two steps: a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes: The use of microreaction technology has been shown to increase the process safety and efficiency of fast highly exothermic reactions. This technology allows for highly efficient mixing and excellent heat absorption, resulting in better control of reaction temperature and avoidance of hot spots often the cause of the formation of by-products .

Preparation of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have shown potent growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants .

- Results or Outcomes: The compounds have shown minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Design and Synthesis of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the design and synthesis of novel compounds that are potent growth inhibitors of several strains of drug-resistant bacteria .

- Results or Outcomes: The novel compounds have shown potent growth inhibitory properties for several strains of drug-resistant bacteria .

Construction of Metal–Organic Frameworks

- Application Summary: Compounds similar to 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the construction of metal–organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

- Results or Outcomes: The construction of MOFs using these compounds has been successfully achieved .

Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Safety And Hazards

properties

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitropyridin-2-yl)benzoic acid | |

CAS RN |

847446-89-3 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

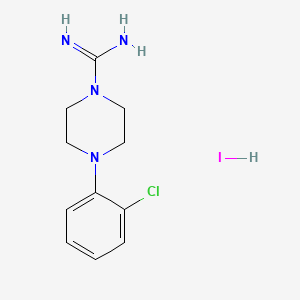

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)